N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
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Overview
Description
N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . The reaction conditions include the use of microwave irradiation, which accelerates the reaction and enhances the yield. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE include other triazolopyrimidines and their derivatives. These compounds share a similar core structure but differ in the substituents attached to the triazolopyrimidine ring. Some examples include:
1,2,4-Triazolo[1,5-a]pyridine derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Investigated for their potential as therapeutic agents in various diseases.
The uniqueness of N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12Br2N6O2 |
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Molecular Weight |
468.10 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H12Br2N6O2/c1-7-3-8(2)23-15(19-7)20-13(22-23)14(25)21-18-6-9-4-10(16)5-11(17)12(9)24/h3-6,24H,1-2H3,(H,21,25)/b18-6+ |
InChI Key |
GXGHDLIZHPAJJJ-NGYBGAFCSA-N |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)C |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O)C |
Origin of Product |
United States |
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